4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide is a chemical compound with the molecular formula C14H19ClN2O. It is characterized by the presence of a benzamide core substituted with a chloro group and a pyrrolidinylpropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
Introduction of the Pyrrolidinylpropyl Side Chain: The next step involves the introduction of the pyrrolidinylpropyl side chain. This can be done by reacting the benzamide intermediate with 3-(pyrrolidin-1-yl)propylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide core can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinylpropyl side chain.
Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinylpropyl side chain is known to interact with neurotransmitter receptors, modulating their activity. This can lead to changes in neurotransmitter release and uptake, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide: This compound has an additional pyrrolidinylsulfonyl group, which may alter its chemical and biological properties.
N-[3-(pyrrolidin-1-yl)propyl]benzamide: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.
Uniqueness
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide is unique due to the presence of both the chloro group and the pyrrolidinylpropyl side chain. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17/h4-7H,1-3,8-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNDNXJUNXGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.